methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Description
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Overview
The molecular formula of the compound is C19H20FN5O3, with a molecular weight of 385.4 g/mol. Its structure features several notable functional groups, including a methyl ester, a pyrazole ring, and a fluorophenyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Preliminary studies suggest that this compound may act as an inhibitor or modulator in several biochemical pathways:
- COX-II Inhibition : Similar compounds have shown significant inhibitory effects on cyclooxygenase enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. For instance, derivatives of pyrazole have demonstrated IC50 values ranging from 0.2 μM to 17.5 μM against COX-II .
- GABA-A Receptor Modulation : The presence of the imidazole moiety suggests potential activity as a positive allosteric modulator (PAM) of GABA-A receptors. Compounds with similar structures have been identified as effective PAMs, enhancing the receptor's activity .
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit antioxidant properties. The antioxidant activity can be attributed to the ability to scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of pyrazole derivatives, revealing that certain analogs exhibited potent activity comparable to established anti-inflammatory drugs like Celecoxib .
- Neuropharmacological Effects : Research on imidazole-containing compounds highlighted their potential neuroprotective effects through modulation of neurotransmitter systems .
Comparison with Related Compounds
Compound Name | Structure Features | Unique Properties | IC50 (μM) |
---|---|---|---|
Methyl [(4Z)-... | Methyl ester, Pyrazole ring | Potential COX-II inhibitor | 0.2 - 17.5 |
2-(4-Fluorophenyl)-... | Imidazole moiety | GABA-A receptor PAM | N/A |
Thiazolidin Derivatives | Thiazolidine structure | Antioxidant properties | N/A |
Properties
Molecular Formula |
C19H20FN5O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H20FN5O3/c1-12(22-8-7-14-10-21-11-23-14)18-16(9-17(26)28-2)24-25(19(18)27)15-5-3-13(20)4-6-15/h3-6,10-11,24H,7-9H2,1-2H3,(H,21,23) |
InChI Key |
ZSQIVEFZQFSNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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